molecular formula C12H22O11 B571631 3-o-beta-d-Galactopyranosyl-d-galactose CAS No. 5188-48-7

3-o-beta-d-Galactopyranosyl-d-galactose

Cat. No.: B571631
CAS No.: 5188-48-7
M. Wt: 342.297
InChI Key: YGEHCIVVZVBCLE-IQVNANRASA-N
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Description

3-O-beta-D-Galactopyranosyl-D-galactose is a disaccharide composed of two galactose molecules linked by a glycosidic bond This compound is a part of the larger family of oligosaccharides and is known for its role in various biological and chemical processes

Scientific Research Applications

3-O-beta-D-Galactopyranosyl-D-galactose has several scientific research applications:

Mechanism of Action

Biochemical Pathways

The compound is involved in the modulation of bacterial growth in the colon . It promotes the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria, while inhibiting the growth of harmful bacteria like Bacteroides, Clostridia, coliform bacteria, Eubacteria, and Salmonella . This modulation of bacterial growth is a result of the compound’s fermentation by the microbiota in the colon .

Pharmacokinetics

The compound passes through the stomach and small intestine without being digested or absorbed in significant amounts . It reaches the colon intact, where it is fermented by the intestinal microbiota . The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound and their impact on its bioavailability are yet to be fully understood.

Result of Action

The fermentation of 3-O-β-D-Galactopyranosyl-D-Galactose by the microbiota in the colon results in the production of organic acids, such as short-chain fatty acids and lactic acid . These acids lower the pH of the colon and act as an osmotic laxative . The compound’s action also results in the modulation of bacterial growth, promoting the growth of beneficial bacteria and inhibiting harmful ones .

Action Environment

The action of 3-O-β-D-Galactopyranosyl-D-Galactose is influenced by various environmental factors. For instance, the compound’s fermentation by the microbiota and its resulting effects are dependent on the conditions in the colon . Additionally, the compound’s interaction with its targets, such as β-galactosidases, can be influenced by factors like pH and temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-beta-D-Galactopyranosyl-D-galactose typically involves the enzymatic reaction catalyzed by beta-galactosidase. This enzyme facilitates the glycosidic bond formation between two galactose molecules. The reaction conditions often include a controlled temperature and pH to optimize the enzyme activity. For instance, the reaction might be carried out at a temperature of around 39.8°C with a specific enzyme concentration and substrate molar ratio .

Industrial Production Methods

Industrial production of this compound can involve large-scale enzymatic synthesis using microbial beta-galactosidases. These enzymes are sourced from various microorganisms such as yeasts, fungi, and bacteria. The process involves fermentation, enzyme extraction, and purification to obtain the desired disaccharide .

Chemical Reactions Analysis

Types of Reactions

3-O-beta-D-Galactopyranosyl-D-galactose undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.

    Hydrolysis: This reaction involves the cleavage of the glycosidic bond by the addition of water, resulting in the formation of two galactose molecules.

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form aldehydes or carboxylic acids.

    Glycosylation: This reaction involves the addition of a glycosyl group to the compound, forming more complex oligosaccharides.

Common Reagents and Conditions

    Hydrolysis: Beta-galactosidase enzyme, water, and a buffer solution with a controlled pH.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Glycosylation: Glycosyl donors and acceptors, along with catalysts like glycosyltransferases.

Major Products Formed

    Hydrolysis: Two molecules of D-galactose.

    Oxidation: Aldehydes or carboxylic acids depending on the extent of oxidation.

    Glycosylation: More complex oligosaccharides.

Comparison with Similar Compounds

Similar Compounds

    Lactulose: A synthetic disaccharide composed of galactose and fructose.

    Melibiose: A disaccharide composed of galactose and glucose.

    Palatinose: A disaccharide composed of glucose and fructose.

    Trehalose: A disaccharide composed of two glucose molecules.

Uniqueness

3-O-beta-D-Galactopyranosyl-D-galactose is unique due to its specific glycosidic linkage and its role as a substrate for beta-galactosidase. Unlike other disaccharides, it is specifically involved in the formation and cleavage of glycosidic bonds in biological systems, making it a valuable compound for studying enzymatic reactions and metabolic pathways .

Properties

IUPAC Name

(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8+,9+,10-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEHCIVVZVBCLE-IQVNANRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the biological significance of 3-O-β-D-galactopyranosyl-D-galactose?

A1: This disaccharide is a significant component of certain glycoproteins. For instance, it's found as part of the O-glycosyl-linked chains in epiglycanin, a major glycoprotein found on the surface of TA3-Ha mammary carcinoma ascites cells []. These complex carbohydrate structures on glycoproteins often play crucial roles in cell signaling, immune recognition, and cell-cell interactions.

Q2: How can 3-O-β-D-galactopyranosyl-D-galactose be selectively cleaved from epiglycanin?

A2: Research demonstrates that specific enzymes can target and cleave this disaccharide from epiglycanin. Both endo-N-acetyl-α-D-galactosaminidase from Diplococcus pneumoniae and N-acetyl-α-D-galactosaminyl-oligosaccharidase from Clostridium perfringens have shown the ability to effectively release 3-O-β-D-galactopyranosyl-D-galactose from epiglycanin []. This enzymatic approach highlights the specificity of these enzymes for the disaccharide structure and its linkage within the larger glycoprotein.

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